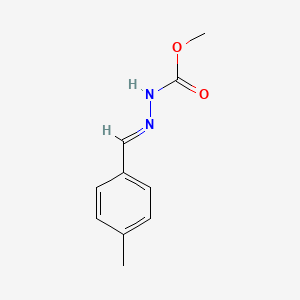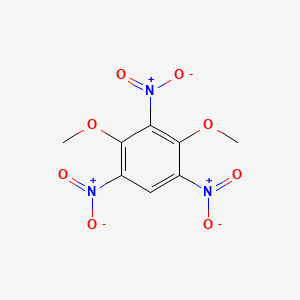
3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide is an organic compound with the molecular formula C17H12O3S. It is a member of the thiopyran family, characterized by a sulfur atom in the ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a sulfur source. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The process would involve optimizing reaction conditions to maximize yield and purity, ensuring the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Substitution reactions can occur at the phenyl rings or the sulfur atom, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted thiopyran derivatives .
Applications De Recherche Scientifique
3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide involves its interaction with molecular targets and pathways. The compound can undergo photoreactions, leading to the formation of various products. These reactions often involve the triplet state of the substrate, which can interact with other molecules to produce the desired effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-diphenyl-4H-thiopyran-4-one 1,1-dioxide
- 3,5-diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide
- 2,6-diphenyl-4H-thiopyran-4-thione
Uniqueness
3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 1,1-dioxide group. This structural feature imparts distinct chemical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
63448-89-5 |
|---|---|
Formule moléculaire |
C17H12O3S |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
1,1-dioxo-3,5-diphenylthiopyran-4-one |
InChI |
InChI=1S/C17H12O3S/c18-17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(17)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
SXOYGFPBJHOIPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CS(=O)(=O)C=C(C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine](/img/structure/B11941615.png)

![N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B11941631.png)


methanone](/img/structure/B11941647.png)

![N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11941664.png)




![N,N'-bis[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B11941692.png)

